REACTION_CXSMILES
|
[CH3:1][C:2]1[CH2:9][S:8]C2[N:4](C(=O)C2NC(=O)CC2C=CC=CC=2)[C:3]=1[C:21]([O:23][CH3:24])=[O:22].C1C(=O)N(Cl)C(=O)C1>ClCCl.C(O)(C(F)(F)F)=O>[CH3:1][C:2]1[C:3]([C:21]([O:23][CH3:24])=[O:22])=[N:4][S:8][CH:9]=1
|
Name
|
Methyl 3-methyl-8-oxo-7-[(phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
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Quantity
|
971 mg
|
Type
|
reactant
|
Smiles
|
CC1=C(N2C(C(C2SC1)NC(CC1=CC=CC=C1)=O)=O)C(=O)OC
|
Name
|
|
Quantity
|
37 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
749 mg
|
Type
|
reactant
|
Smiles
|
C1CC(=O)N(C1=O)Cl
|
Name
|
|
Quantity
|
0.649 mmol
|
Type
|
catalyst
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirring at RT for 80 mins
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |